molecular formula C16H13BrN2S B2539886 3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole CAS No. 750570-81-1

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

Cat. No.: B2539886
CAS No.: 750570-81-1
M. Wt: 345.26
InChI Key: XZVHYPKKENGTGN-UHFFFAOYSA-N
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Description

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a heterocyclic compound that features a unique fusion of thiazine and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with α-bromoacetophenone in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its electronic properties and reactivity.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a sulfoxide or sulfone.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its potential bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzimidazole: Shares the benzimidazole core but lacks the thiazine ring.

    4-bromo-2-phenylthiazole: Contains a thiazole ring instead of a thiazine ring.

    3-phenyl-2H-[1,3]thiazino[3,2-a]benzimidazole: Similar structure but without the bromine atom.

Uniqueness

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is unique due to the combination of the bromine atom, the phenyl group, and the fused thiazine-benzimidazole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11/h1-9,12,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHYPKKENGTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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